molecular formula C15H16N2O4 B14431138 5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one CAS No. 79413-06-2

5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14431138
CAS No.: 79413-06-2
M. Wt: 288.30 g/mol
InChI Key: ICXWEIRBJCJXSU-UHFFFAOYSA-N
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Description

5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core substituted with acetyl and oxirane (epoxy) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.

    Introduction of Acetyl Group: The acetyl group is introduced via acetylation, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Epoxidation: The oxirane groups are introduced through epoxidation reactions, often using peracids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the acetyl group.

    Reduction: Reduction reactions can target the oxirane rings, converting them to diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include benzimidazole derivatives with oxidized functional groups.

    Reduction: Products typically include diols formed from the reduction of oxirane rings.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the oxirane rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Industry: Utilized in the production of advanced materials, including polymers and resins, due to its reactive oxirane groups.

Mechanism of Action

The mechanism of action of this compound depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Material Science: In polymer chemistry, the oxirane groups can undergo ring-opening polymerization, leading to the formation of cross-linked networks.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole and 2-aminobenzimidazole share the benzimidazole core but differ in their substituents.

    Epoxy Compounds: Compounds such as bisphenol A diglycidyl ether (BADGE) and epichlorohydrin contain oxirane groups and are used in similar applications.

Uniqueness

5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one is unique due to the combination of its benzimidazole core with both acetyl and oxirane groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

79413-06-2

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

5-acetyl-1,3-bis(oxiran-2-ylmethyl)benzimidazol-2-one

InChI

InChI=1S/C15H16N2O4/c1-9(18)10-2-3-13-14(4-10)17(6-12-8-21-12)15(19)16(13)5-11-7-20-11/h2-4,11-12H,5-8H2,1H3

InChI Key

ICXWEIRBJCJXSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)N2CC3CO3)CC4CO4

Origin of Product

United States

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